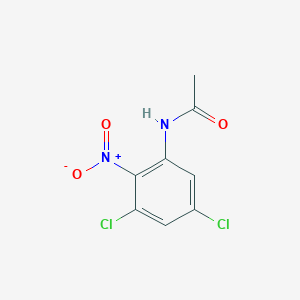
N-(3,5-dichloro-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl2N2O3 and a molecular weight of 249.05 g/mol . It is also known by its IUPAC name, N-(4,5-dichloro-2-nitrophenyl)acetamide . This compound is characterized by the presence of dichloro and nitro groups attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-2-nitrophenyl)acetamide typically involves the nitration of 3,5-dichloroaniline followed by acetylation. The nitration process introduces a nitro group into the aromatic ring, and the subsequent acetylation attaches the acetamide group . The reaction conditions often include the use of concentrated nitric acid and acetic anhydride under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Raney nickel are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Scientific Research Applications
N-(3,5-dichloro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,5-dichloro-2-nitrophenyl)acetamide is unique due to the specific positioning of the dichloro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity . This distinct structure allows it to participate in specific reactions and exhibit unique properties compared to other similar compounds .
Properties
Molecular Formula |
C8H6Cl2N2O3 |
|---|---|
Molecular Weight |
249.05g/mol |
IUPAC Name |
N-(3,5-dichloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |
InChI Key |
WCTDZRQSAFHKAD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris[3-(trifluoromethyl)phenoxy]-1,3,5-triazine](/img/structure/B515095.png)
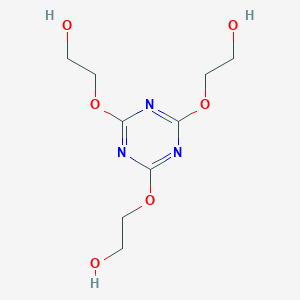
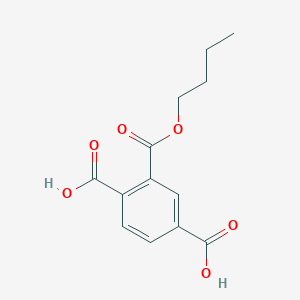
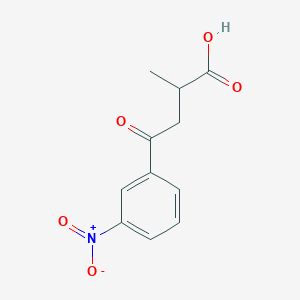
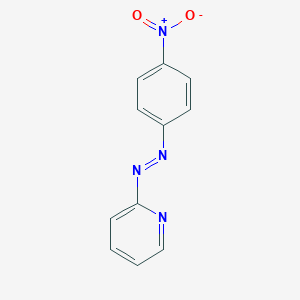

![6-Benzyl-8-thiabicyclo[3.2.1]oct-6-ene 8,8-dioxide](/img/structure/B515107.png)
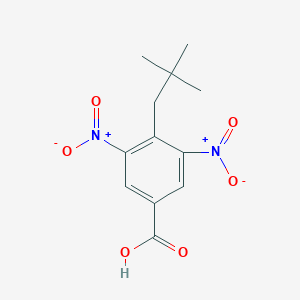
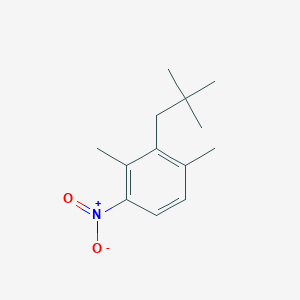
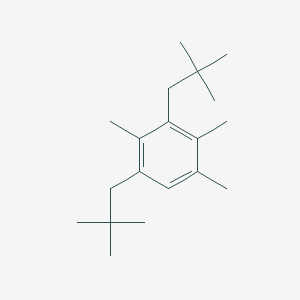
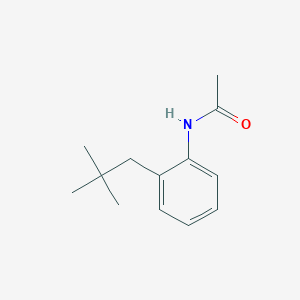
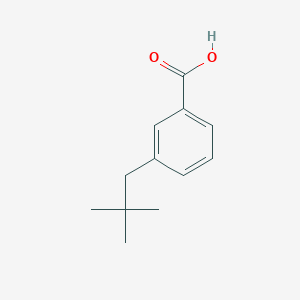
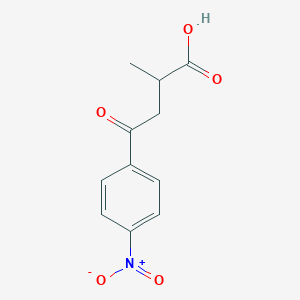
![2-[2-(2,6-Dimethylphenyl)-1-methylpropyl]-1,3-dimethylbenzene](/img/structure/B515116.png)
